molecular formula C5H6BrNO B2533231 5-Bromo-3-ethyl-isoxazole CAS No. 1314961-74-4

5-Bromo-3-ethyl-isoxazole

Cat. No.: B2533231
CAS No.: 1314961-74-4
M. Wt: 176.013
InChI Key: WANFRXIDECYPGJ-UHFFFAOYSA-N
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Description

Product Overview 5-Bromo-3-ethyl-isoxazole (CAS 1314961-74-4) is a high-purity chemical building block offered for research and development applications. This compound features the isoxazole heterocycle, a privileged structure in medicinal chemistry, functionalized with bromo and ethyl substituents that facilitate further synthetic elaboration . With a molecular formula of C 5 H 6 BrNO and a molecular weight of 176.01 g/mol, it is characterized by its MDL number MFCD11216978 . Research Applications Isoxazole derivatives are five-membered heterocycles containing nitrogen and oxygen atoms that are widely present in many natural products and drugs . They are known for a rich spectrum of biological activities, making them a focal point in drug discovery . As such, this compound serves as a versatile synthetic intermediate for constructing more complex molecules. Its bromine atom is a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the introduction of the isoxazole motif into larger molecular architectures. The isoxazole scaffold is prevalent in compounds studied for antimicrobial, anticancer, anti-inflammatory, and anti-tuberculosis activities, among others . This makes this compound a valuable compound for researchers in pharmaceutical chemistry and chemical biology exploring new therapeutic agents. Usage and Handling This product is intended For Research Use Only and is not for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The specific hazard statements for this compound are not fully classified in the searched records .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-ethyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANFRXIDECYPGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 3 Ethyl Isoxazole and Its Analogues

Strategies for Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is a well-established field in heterocyclic chemistry, with two principal and versatile methodologies dominating the landscape. The first is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, a powerful tool for forming carbon-carbon and carbon-oxygen bonds in a single step. core.ac.ukacs.org The second major approach involves the cyclocondensation of a three-carbon electrophilic unit, such as a 1,3-dicarbonyl compound, with hydroxylamine (B1172632) or its derivatives. core.ac.uknih.gov Both strategies offer distinct advantages and challenges, particularly concerning regioselectivity, which is paramount in the synthesis of specifically substituted isoxazoles like 5-bromo-3-ethyl-isoxazole.

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkyne, is one of the most efficient and widely utilized methods for synthesizing the isoxazole scaffold. nih.govnih.govresearchgate.net This reaction is characterized by its high atom economy and the ability to introduce a wide range of substituents onto the resulting heterocyclic ring. nih.govrsc.org

The core of this methodology is the reaction of a nitrile oxide (R-C≡N⁺-O⁻) with a terminal or internal alkyne. Nitrile oxides are highly reactive and unstable intermediates that tend to dimerize into furoxans (1,2,5-oxadiazole-2-oxides). nih.gov Consequently, they are almost always generated in situ from stable precursors. core.ac.ukmdpi.com

Common methods for the in situ generation of nitrile oxides include:

Dehydrohalogenation of hydroximoyl halides: This classic method involves treating an aldoxime with a halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to form a hydroximoyl halide, which is then dehydrohalogenated with a base (e.g., triethylamine) to yield the nitrile oxide. acs.orgorganic-chemistry.org

Oxidation of aldoximes: Direct oxidation of aldoximes using reagents like hypervalent iodine compounds or manganese dioxide (MnO₂) offers a complementary route. acs.orgnih.govtandfonline.com

Use of dihaloformaldoximes: Commercially available or readily prepared dihaloformaldoximes, such as dibromoformaldoxime, can react directly with alkynes in the presence of a base to yield 3-halo-substituted isoxazoles. google.com

Once generated, the nitrile oxide rapidly undergoes a [3+2] cycloaddition with the alkyne substrate present in the reaction mixture to form the stable aromatic isoxazole ring. acs.orgnih.gov For the synthesis of this compound, this could theoretically be achieved by reacting ethyl nitrile oxide (from propanal oxime) with a bromo-substituted alkyne or by reacting a bromo-substituted nitrile oxide with 1-butyne. A documented approach for a similar structure involves reacting 3-butyn-2-ol (B105428) with dibromoformaldoxime to produce 3-bromo-5-(1-hydroxyethyl)-isoxazole, demonstrating the utility of this method for creating 3-bromo-5-substituted isoxazoles. google.com

A critical aspect of the nitrile oxide-alkyne cycloaddition is its regioselectivity—the control of which substituent from the nitrile oxide and alkyne ends up at which position on the final isoxazole ring. For a terminal alkyne (R¹-C≡CH) and a nitrile oxide (R²-CNO), two regioisomers are possible: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

Under thermal, uncatalyzed conditions, the regioselectivity is primarily governed by the electronic properties of the reactants, as explained by frontier molecular orbital (FMO) theory. mdpi.comacs.org The reaction typically favors the formation of the 3,5-disubstituted isomer, where the substituent from the nitrile oxide (R²) is at the 3-position and the substituent from the alkyne (R¹) is at the 5-position. acs.orgmdpi.com This outcome results from the preferred orbital interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. mdpi.com

However, this inherent regioselectivity can be overridden through catalysis. The use of specific transition metal catalysts, particularly ruthenium, has been shown to completely reverse the regioselectivity of the cycloaddition. acs.orgacs.orgresearchgate.net This "umpolung" or polarity reversal of the nitrile oxide's reactivity leads to the formation of 4-substituted or 5-substituted isoxazoles from terminal alkynes, products that are typically minor or inaccessible under thermal conditions. acs.orgacs.org This catalytic control provides powerful and predictable access to a wider range of isoxazole isomers. acs.orgresearchgate.net

Reaction ConditionReactantsMajor ProductMechanism/Controlling FactorReference
Thermal (Uncatalyzed)Nitrile Oxide + Terminal Alkyne3,5-Disubstituted IsoxazoleFrontier Molecular Orbital (FMO) Theory acs.orgacs.org
Ruthenium-CatalyzedNitrile Oxide + Electron-Rich Alkyne4-Heterosubstituted IsoxazoleCatalyst-induced Polarity Reversal ("Umpolung") acs.orgresearchgate.net
Copper-CatalyzedNitrile Oxide + Terminal Alkyne3,5-Disubstituted Isoxazole (often enhanced rate/selectivity)Coordination to Copper(I) Acetylide organic-chemistry.orgnih.gov

The second major pathway to isoxazoles is the cyclocondensation reaction between hydroxylamine (or its salts) and a 1,3-dielectrophilic three-carbon component. core.ac.uk This classic approach, often referred to as the Claisen isoxazole synthesis, is particularly effective when using β-diketones or their synthetic equivalents. nih.govnih.gov

The reaction of a 1,3-diketone with hydroxylamine hydrochloride is a straightforward and long-established method for preparing 3,5-disubstituted isoxazoles. rasayanjournal.co.inrsc.org The process involves the initial formation of a monoxime intermediate via nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons, followed by acid-catalyzed cyclization and dehydration to yield the aromatic isoxazole ring. researchgate.net

A significant challenge arises when using unsymmetrical β-diketones, as this can lead to the formation of a mixture of two regioisomeric isoxazoles. nih.govrsc.org The regiochemical outcome depends on which of the two non-equivalent carbonyl groups is preferentially attacked by the hydroxylamine. This, in turn, is influenced by the steric and electronic effects of the substituents flanking the carbonyls. rsc.org For instance, research on substituted dibenzoylmethanes reacting with hydroxylamine hydrochloride shows that the nature of the substituent on the phenyl rings dictates the ratio of the resulting 3-aryl-5-phenylisoxazole and 5-aryl-3-phenylisoxazole isomers. rsc.org Recent studies have demonstrated that regiochemical control can be achieved by carefully selecting the reaction conditions, such as the solvent and the presence of additives like pyridine (B92270) or Lewis acids, allowing for the selective synthesis of a desired regioisomer. nih.gov

To improve efficiency and atom economy, one-pot, three-component condensation reactions have been developed. These methods bring together simple precursors to construct the isoxazole core in a single synthetic operation. A prominent example involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like a β-ketoester), and hydroxylamine hydrochloride. nih.gov

These reactions are often catalyzed and can be performed under environmentally benign conditions. For example, researchers have reported the successful synthesis of isoxazole derivatives using various fruit juices (such as coconut, tomato, and sweet lime) as natural, acidic catalysts. nih.gov The process typically involves an initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by reaction with hydroxylamine to form the final product. This approach avoids harsh conditions and tedious work-up procedures, offering a green alternative for the synthesis of substituted isoxazoles. nih.gov

Aldehyde ComponentActive Methylene ComponentCatalyst/MediumProduct TypeReference
4-Hydroxy-3-methoxybenzaldehydeMethyl acetoacetate (B1235776)Cocos nucifera L. (Coconut) juiceSubstituted Isoxazole nih.gov
Substituted AldehydesMethyl acetoacetateSolanum lycopersicum L. (Tomato) juiceSubstituted Isoxazoles nih.gov
Substituted Aldehydesβ-oxoestersSodium Benzoate / Tartaric Acidα,β-unsaturated isoxazol-5(4H)-ones nih.gov
Acid Chlorides / Terminal AlkynesHydroximinoyl ChloridesPalladium / Microwave3,5-Disubstituted Isoxazoles nih.gov

Transition Metal-Catalyzed Cyclizations and Cross-Couplings for Isoxazole Ring Construction

Transition metal catalysis offers powerful and versatile methods for the synthesis of isoxazoles, often providing high yields and regioselectivity. mdpi.com Various metals, including copper, palladium, and rhodium, have been employed to facilitate the construction of the isoxazole ring system. mdpi.comresearchgate.net

One of the most significant metal-catalyzed approaches is the [3+2] cycloaddition of nitrile oxides with alkynes. acs.org Copper(I) has been shown to be a particularly effective catalyst for this transformation, enabling the reaction to proceed with high reliability and a broad substrate scope. organic-chemistry.org Mechanistic studies suggest that these reactions may proceed through metallacycle intermediates. organic-chemistry.org For instance, the reaction of terminal alkynes with hydroxyimidoyl chlorides in the presence of a recyclable Cu/Al₂O₃ nanocomposite catalyst under ball-milling conditions provides a scalable and solvent-free route to 3,5-disubstituted isoxazoles. nih.gov Ruthenium has also been utilized to promote the cycloaddition of alkynes and hydroxyimidoyl chlorides. mdpi.com

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of highly substituted isoxazoles. nih.gov For example, 4-iodoisoxazoles can be synthesized via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl). nih.gov These 4-iodoisoxazoles then serve as versatile precursors for Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions, allowing for the introduction of various substituents at the 4-position. nih.govnih.gov

Rhodium(III)-catalyzed C-H activation and annulation of aldehyde-containing substrates with alkynes represents another advanced strategy. acs.org This method allows for the construction of fused isoxazole systems through a sequence of C-H bond activation, migratory insertion of the alkyne, and subsequent cyclization. acs.org

CatalystReactantsProduct TypeReference
Cu(I)Nitrile Oxides, Alkynes3,5-Disubstituted Isoxazoles organic-chemistry.org
Cu/Al₂O₃Hydroxyimidoyl Chlorides, Terminal Alkynes3,5-Disubstituted Isoxazoles nih.gov
Pd(0)/Pd(II)4-Iodoisoxazoles, Alkynes/Boronic Acids/Alkenes3,4,5-Trisubstituted Isoxazoles nih.govnih.gov
Rh(III)Aldehydes, AlkynesFused Isoxazoles acs.org

Metal-Free Synthetic Approaches for Isoxazoles

While metal-catalyzed methods are powerful, the development of metal-free synthetic routes is driven by the desire to reduce costs, toxicity, and waste. nih.govrsc.org A cornerstone of metal-free isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne. nih.gov This reaction can proceed via a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. nih.gov

Nitrile oxides can be generated in situ from various precursors, including aldoximes, to avoid their isolation due to instability. mdpi.com For instance, a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles can be achieved by reacting an aldehyde with hydroxylamine to form an oxime, followed by chlorination with N-chlorosuccinimide (NCS) to generate a hydroxyiminoyl chloride, which then undergoes cycloaddition with an alkyne. core.ac.uk

Microwave-assisted organic synthesis (MAOS) has been effectively applied to the metal-free synthesis of isoxazoles, often leading to reduced reaction times and improved yields. researchgate.net The reaction of in situ generated ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave irradiation yields ester-functionalized isoxazoles. nih.gov

Furthermore, environmentally benign procedures, such as ultrasound-irradiated synthesis in the absence of a catalyst, have been developed for the preparation of 3-alkyl-5-aryl isoxazoles. nih.gov These methods offer advantages like milder reaction conditions, high yields, and simpler work-up procedures. nih.gov The use of deep eutectic solvents (DES) like choline (B1196258) chloride:urea has also been explored as a recyclable and effective medium for the one-pot synthesis of 3,5-disubstituted isoxazoles. core.ac.uk

MethodPrecursorsKey FeaturesReference
1,3-Dipolar CycloadditionNitrile Oxides, AlkynesFundamental metal-free approach nih.gov
One-Pot SynthesisAldehydes, Hydroxylamine, NCS, AlkynesIn situ generation of nitrile oxide core.ac.uk
Microwave-Assisted SynthesisNitrile Oxide Precursors, DipolarophilesAccelerated reaction rates researchgate.net
Ultrasound-Irradiated SynthesisVariesCatalyst-free, environmentally friendly nih.gov
Deep Eutectic SolventsAldehydes, Hydroxylamine, NCS, AlkynesRecyclable reaction medium core.ac.uk

Introduction of Bromo Substituents at the 5-Position

The introduction of a bromine atom at the 5-position of the isoxazole ring is a key step in the synthesis of this compound. This can be accomplished through direct bromination, the use of specific halogenating reagents, or by employing brominated precursors in the ring-forming reaction.

Direct bromination of a pre-formed isoxazole ring can be an effective strategy. Electrophilic brominating agents such as N-bromosuccinimide (NBS) and molecular bromine (Br₂) are commonly used. nih.gov The reaction often proceeds via the formation of a stabilized isoxazolium ion intermediate. rsc.orgrsc.org For the synthesis of compounds like ethyl 5-(bromomethyl)isoxazole-3-carboxylate, radical bromination of the 5-methyl group using NBS and a radical initiator like azobisisobutyronitrile (AIBN) is a widely employed method. acs.org However, in some cases, direct bromination can lead to side products or over-bromination, especially if other reactive sites are present in the molecule. nih.gov

A highly effective method for constructing 5-bromoisoxazoles involves the use of dibromoformaldoxime as a precursor. google.com This reagent can react with 1-alkyne derivatives in the presence of a mild base to directly yield 3,5-disubstituted isoxazoles where the 3-position is substituted by the alkyne's substituent and the 5-position is a bromine atom. google.comgoogle.com This approach is particularly useful as it avoids the direct bromination of a potentially sensitive isoxazole ring and allows for the convergent assembly of the target molecule. For example, the reaction of 3-butyn-2-ol with dibromoformaldoxime yields 3-bromo-5-(1-hydroxyethyl)-isoxazole, a direct precursor to a this compound analogue. google.com

An alternative strategy is to incorporate the bromine atom into one of the starting materials before the cyclization reaction. A metal-free approach for the regioselective synthesis of 5-(bromomethyl)isoxazoles utilizes the 1,3-dipolar cycloaddition reaction between in situ-generated nitrile oxides and propargyl bromide. researchgate.net This method proceeds under mild conditions and tolerates a wide range of substituents on the nitrile oxide precursor. researchgate.net The resulting 5-(bromomethyl)isoxazole (B1312588) can then be a versatile intermediate for further chemical transformations.

StrategyReagentsDescriptionReference
Direct BrominationN-Bromosuccinimide (NBS), Br₂Electrophilic or radical bromination of a pre-formed isoxazole ring. nih.govacs.org
Specific ReagentDibromoformaldoxime, 1-AlkyneCycloaddition reaction directly incorporating a bromine atom at the 5-position. google.comgoogle.com
Brominated PrecursorPropargyl Bromide, Nitrile OxideCycloaddition using a brominated building block to form the isoxazole ring. researchgate.net

Incorporation of the Ethyl Group at the 3-Position

The introduction of an ethyl group at the 3-position of the isoxazole ring can be achieved through various synthetic routes, primarily by selecting an appropriate starting material for the isoxazole ring synthesis.

One of the most common methods for constructing 3-substituted isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.comnih.gov To obtain a 3-ethylisoxazole, a β-diketone bearing an ethyl group, such as pentane-2,4-dione, can be reacted with hydroxylamine. However, this reaction can sometimes lead to a mixture of regioisomers (3-ethyl-5-methylisoxazole and 3-methyl-5-ethylisoxazole), and the reaction conditions, such as pH and temperature, must be carefully controlled to favor the desired product. organic-chemistry.orgresearchgate.net

A more regioselective method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. To install the ethyl group at the 3-position, a nitrile oxide derived from an ethyl-containing precursor is required. For example, the reaction of an appropriate alkyne with a nitrile oxide generated from propionaldoxime would lead to a 3-ethylisoxazole.

Another versatile approach is the use of α,β-acetylenic oximes. Gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides a selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. organic-chemistry.org By starting with an α,β-acetylenic oxime where the substituent on the alkyne is an ethyl group, one can selectively synthesize 3-ethylisoxazoles.

Furthermore, a one-pot synthesis of 3-substituted isoxazoles from primary alcohols has been developed. organic-chemistry.org This involves the oxidation of a primary alcohol (in this case, propanol) to the corresponding aldehyde, followed by reaction with hydroxylamine to form the oxime, in situ generation of the nitrile oxide with NCS, and finally cycloaddition with an alkyne. organic-chemistry.org

Strategies for Alkyl Chain Introduction during Ring Formation

The introduction of an ethyl group at the 3-position of the isoxazole ring during its formation is a key synthetic challenge that can be addressed through several strategic approaches. One of the most common methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The regioselectivity of this reaction is crucial for obtaining the desired 3,5-disubstituted isoxazole.

A well-established method involves the reaction of a primary nitroalkane with a dehydrating agent to form a nitrile oxide intermediate in situ, which then reacts with an appropriate enamine. For instance, the synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate can be achieved by reacting 1-nitropropane (B105015) with phosphorus oxychloride in the presence of triethylamine (B128534) and an enamine like ethyl β-pyrrolidinocrotonate. orgsyn.org This general approach highlights how the choice of the nitroalkane precursor dictates the substituent at the 3-position of the resulting isoxazole.

Another powerful strategy is the reaction of α,β-unsaturated ketones or aldehydes with hydroxylamine. This method's regioselectivity can be influenced by the reaction conditions. A novel one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated aldehydes or ketones. acs.org This process proceeds through a regioselective conjugate addition, elimination of the tosyl group, cyclization, and dehydration, offering a mild and efficient route to 3-alkylated isoxazoles. acs.org

The following table summarizes representative methods for introducing an alkyl chain at the 3-position during isoxazole ring formation:

Starting MaterialsReagents and ConditionsProductKey Features
1-Nitropropane, Ethyl β-pyrrolidinocrotonatePhosphorus oxychloride, Triethylamine, ChloroformEthyl 3-ethyl-5-methyl-4-isoxazolecarboxylateIn situ nitrile oxide generation; high regioselectivity. orgsyn.org
α,β-Unsaturated aldehydes/ketones, N-hydroxyl-4-toluenesulfonamideMild reaction conditions3-Substituted and 3,5-disubstituted isoxazolesOne-pot synthesis; high regioselectivity; readily available starting materials. acs.org
Terminal alkynes, Aldehydes, Hydroxylaminen-BuLi, Molecular iodine3,5-Disubstituted isoxazolesHighly regioselective one-pot method. nih.gov
Propargylic alcohols, N-protected hydroxylaminesp-Tosylalcohol (TSA), Tetrabutylammonium fluoride (B91410) (TBAF)3,5-Disubstituted isoxazolesTSA-catalyzed reaction followed by TBAF-mediated detosylation and cyclization. nih.gov

Post-Cyclization Alkylation Approaches

While introducing the alkyl chain during ring formation is common, post-cyclization functionalization offers an alternative and sometimes more versatile approach. This typically involves the use of a pre-formed isoxazole ring that is subsequently modified. However, direct C-H alkylation of the isoxazole ring can be challenging due to the ring's electronic properties.

More commonly, post-cyclization strategies involve the transformation of other functional groups. For example, a carboxylate group at the 3-position can be converted to an ethyl group through a series of reduction and functional group interconversion steps. Palladium-catalyzed cross-coupling reactions are also a powerful tool for post-cyclization modifications, although they are more frequently used for aryl or vinyl group introduction. Recent advances in C-H functionalization are expanding the possibilities for direct alkylation.

A study on the palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate demonstrates the feasibility of C-H bond functionalization on the isoxazole ring. nih.gov While this specific example focuses on arylation, it opens the door for the development of analogous alkylation reactions.

The synthesis of 3-bromo-5-substituted isoxazoles has been achieved through the reaction of dibromoformaldoxime with terminal alkynes. google.com For instance, reacting dibromoformaldoxime with 3-butyn-2-ol yields 3-bromo-5-(1-hydroxyethyl)-isoxazole, which can be a precursor for further modifications at the 5-position. google.com

The following table provides an overview of potential post-cyclization strategies:

Isoxazole SubstrateReagents and ConditionsProductKey Features
Ethyl isoxazole-3-carboxylate1. Reduction (e.g., with LiAlH₄) 2. Functionalization3-EthylisoxazoleMulti-step process involving functional group manipulation.
IsoxazoleAlkylating agent, Catalyst (e.g., Palladium)Alkylated isoxazoleEmerging field with potential for direct C-H alkylation.
3-Bromo-5-(1-hydroxyethyl)-isoxazoleOxidation, further modificationsVariously substituted 3-bromoisoxazolesDemonstrates post-cyclization modification of a substituent introduced during ring formation. google.com

Green Chemistry Considerations in the Synthesis of Isoxazoles

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like isoxazoles. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Aqueous Media-Based Syntheses

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of isoxazoles in aqueous media often leads to simplified work-up procedures and reduced environmental impact.

A notable example is the one-pot, three-component synthesis of isoxazol-5(4H)-one derivatives in the presence of citric acid as a catalyst in water. This method involves the reaction of aromatic aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate at room temperature, resulting in high yields and convenient reaction times. google.com The use of a biodegradable catalyst like citric acid further enhances the green credentials of this protocol.

Another approach involves the synthesis of 3,5-disubstituted isoxazole-sulfonates and -sulfonamides in water under ultrasound irradiation. researchgate.net This method utilizes safe and environmentally friendly reagents and allows for the formation of multiple new bonds in a single step. researchgate.net

Deep Eutectic Solvents (DES) and Ionic Liquids (ILs) in Isoxazole Synthesis

Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs). researchgate.netmdpi.comnih.gov They are characterized by low vapor pressure, thermal stability, and tunable properties. researchgate.netmdpi.com

DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. nih.gov Their ease of preparation and biodegradability make them particularly attractive. mdpi.com While specific applications in the synthesis of this compound are not yet widely reported, the general utility of DESs in organic synthesis suggests their potential in this area.

Ionic liquids have been successfully employed in isoxazole synthesis. For example, a 1-carboxymethyl-3-methyl-imidazolium chloride ionic liquid has been used in the coupling reaction between acetylenic oximes and inactivated long-chain enols to produce substituted isoxazoles. rsc.org The ionic liquid not only acts as the solvent but also plays an active role in the reaction by eliminating HCl in the final step. rsc.org

Microwave-Assisted and Ultrasonication Methods

Microwave irradiation and ultrasonication are energy-efficient techniques that can significantly accelerate reaction rates, improve yields, and reduce side reactions in organic synthesis.

Microwave-assisted synthesis has been successfully applied to the one-pot, uncatalyzed 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes to afford 3,5-disubstituted isoxazoles. nih.govresearchgate.net This method often results in shorter reaction times compared to conventional heating. nih.gov The synthesis of 5-substituted oxazoles has also been achieved via a microwave-assisted [3+2] cycloaddition reaction, highlighting the versatility of this technique. acs.org

Ultrasonication, the application of ultrasound to a chemical reaction, has also proven to be an effective green method for isoxazole synthesis. elifesciences.orgpreprints.org It has been used in the synthesis of tetrazole-based pyrazoline and isoxazoline (B3343090) derivatives, demonstrating its utility in constructing these heterocyclic rings. nih.gov Furthermore, ultrasound-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles containing an isoxazole moiety has been reported, showcasing the broad applicability of sonochemistry in heterocyclic synthesis. nih.gov A one-pot, five-component reaction to synthesize isoxazole-secondary sulfonamides is significantly enhanced by ultrasonic cavitation, leading to high yields and faster reactions. researchgate.net

The following table summarizes the green chemistry approaches discussed:

Green Chemistry ApproachExample ReactionKey Advantages
Aqueous Media Three-component synthesis of isoxazol-5(4H)-ones using citric acid in water. google.comNon-toxic solvent, simplified work-up, use of biodegradable catalyst.
Ionic Liquids Coupling of acetylenic oximes and enols in 1-carboxymethyl-3-methyl-imidazolium chloride. rsc.orgLow vapor pressure, thermal stability, active role of the solvent in the reaction.
Microwave-Assisted One-pot 1,3-dipolar cycloaddition of nitrile oxides and alkynes. nih.govresearchgate.netReduced reaction times, improved yields, energy efficiency.
Ultrasonication One-pot, five-component synthesis of isoxazole-secondary sulfonamides. researchgate.netClean transformation, high yields, faster reactions, enhanced mass transfer. researchgate.netpreprints.org

Chemical Reactivity and Derivatization Pathways of 5 Bromo 3 Ethyl Isoxazole

Reactivity of the Isoxazole (B147169) Nucleus

The isoxazole ring, while aromatic, exhibits a unique reactivity profile due to the presence of two heteroatoms, nitrogen and oxygen. This influences its susceptibility to electrophilic and nucleophilic attacks, as well as its propensity to undergo ring-opening and rearrangement reactions.

Electrophilic Aromatic Substitution Reactions on the Isoxazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of the isoxazole ring, the positions for electrophilic attack are influenced by the electron-donating or electron-withdrawing nature of the existing substituents. Generally, the isoxazole ring is considered electron-deficient, which can make electrophilic substitution challenging compared to benzene.

The mechanism of EAS typically involves the attack of an electrophile by the pi-electrons of the aromatic ring, forming a carbocation intermediate known as a Wheland intermediate. lumenlearning.commasterorganicchemistry.com This intermediate is resonance-stabilized, but its formation disrupts the aromaticity of the ring, making this the rate-determining step. masterorganicchemistry.com A subsequent deprotonation step restores the aromatic system. lumenlearning.commasterorganicchemistry.com

For isoxazole derivatives, the presence of substituents significantly directs the position of incoming electrophiles. Electron-donating groups tend to activate the ring towards EAS, while electron-withdrawing groups deactivate it. In the context of 5-Bromo-3-ethyl-isoxazole, the ethyl group at the 3-position is a weak electron-donating group, while the bromine at the 5-position is a deactivating, ortho-, para-directing group. However, the inherent electronic nature of the isoxazole ring itself plays a crucial role. Research on related isoxazole systems can provide insights into the likely outcomes of electrophilic substitution on this compound.

Reaction TypeReagents and ConditionsExpected Outcome
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Introduction of a halogen atom onto the isoxazole ring, likely at the C4 position. lumenlearning.comyoutube.com
Nitration HNO₃, H₂SO₄Introduction of a nitro group (NO₂) onto the ring. lumenlearning.com
Sulfonation Fuming H₂SO₄Introduction of a sulfonic acid group (SO₃H) onto the ring. youtube.com

Nucleophilic Substitution Reactions on the Isoxazole Ring

Nucleophilic substitution reactions on the isoxazole ring are generally less common than on more electron-deficient heteroaromatic systems. However, the presence of a good leaving group, such as a halogen, can facilitate such reactions. In the case of this compound, the bromine atom itself is a potential site for nucleophilic displacement, which will be discussed in a later section.

Nucleophilic attack on the ring carbons can also occur, particularly if the ring is activated by strongly electron-withdrawing groups. These reactions proceed via an addition-elimination mechanism, where the nucleophile adds to the ring to form a Meisenheimer-like intermediate, followed by the elimination of a leaving group.

Ring-Opening and Rearrangement Reactions of the Isoxazole Moiety

A characteristic feature of the isoxazole ring is its susceptibility to ring-opening reactions, often initiated by cleavage of the weak N-O bond. researchgate.net These reactions can be triggered by various conditions, including reduction, treatment with base, or heating. tandfonline.com

Reductive cleavage of the N-O bond is a common transformation. For instance, catalytic hydrogenation can lead to the formation of β-enaminoketones. Another important reaction is the base-catalyzed ring-opening, which can yield various products depending on the reaction conditions and the substituents on the isoxazole ring.

Heating isoxazoles can also induce rearrangement reactions. For example, the Cornforth rearrangement involves the thermal rearrangement of 4-acylisoxazoles to 1,3-oxazoles. While this compound does not have an acyl group at the 4-position, this highlights the potential for thermally induced transformations of the isoxazole core.

Furthermore, reactions with certain reagents can lead to ring transformation. For example, reaction with hydroxylamine (B1172632) can lead to the formation of other heterocyclic systems through a sequence of ring-opening and recyclization. tandfonline.com Molybdenum hexacarbonyl has also been used to mediate the ring expansion of isoxazoles to form pyridones. nih.gov

Transformations Involving the Bromo Substituent at Position 5

The bromine atom at the 5-position of this compound is a key functional handle for derivatization. It can be readily transformed through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-H arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the 5-position of the isoxazole serves as an excellent electrophilic partner in these reactions.

One of the most significant applications is the Suzuki-Miyaura coupling, which involves the reaction of the bromo-isoxazole with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position. beilstein-journals.org

Similarly, the Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-position of the isoxazole and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org Other palladium-catalyzed reactions, such as the Heck, Stille, and Buchwald-Hartwig amination reactions, can also be employed to further functionalize the isoxazole scaffold at the 5-position. acs.org

Recent advancements have also focused on direct C-H arylation, which avoids the pre-functionalization of the coupling partner. researchgate.net While this is typically a C-H activation on the isoxazole ring itself, the principles of palladium catalysis are central to these transformations.

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura Aryl/heteroaryl boronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)5-Aryl/heteroaryl-3-ethyl-isoxazoles beilstein-journals.org
Sonogashira Terminal alkynePd catalyst, Cu(I) co-catalyst, base5-Alkynyl-3-ethyl-isoxazoles beilstein-journals.org
Heck AlkenePd catalyst, base5-Alkenyl-3-ethyl-isoxazoles
Stille OrganostannanePd catalyst5-Aryl/alkenyl-3-ethyl-isoxazoles
Buchwald-Hartwig AminePd catalyst, base5-Amino-3-ethyl-isoxazoles

Nucleophilic Displacement of the Bromine Atom

The bromine atom at the 5-position can be displaced by a variety of nucleophiles. researchgate.netresearchgate.net This nucleophilic aromatic substitution (SNAAr) reaction is facilitated by the electron-withdrawing nature of the isoxazole ring, which helps to stabilize the intermediate formed upon nucleophilic attack.

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would yield 3-ethyl-5-methoxy-isoxazole. Similarly, reaction with a thiol would introduce a sulfur-based substituent, and reaction with an amine would lead to the corresponding 5-amino-3-ethyl-isoxazole derivative. researchgate.net The reactivity can be influenced by the reaction conditions, such as the solvent and the nature of the base used. researchgate.net

Reductive Debromination Strategies

The removal of the bromine atom at the 5-position of the isoxazole ring, a process known as reductive debromination, is a key transformation that yields the parent 3-ethyl-isoxazole. This reaction unlocks pathways for further functionalization or for obtaining the debrominated core structure. A primary strategy for this transformation is catalytic hydrogenation. This method typically involves treating the this compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C).

The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. The palladium catalyst facilitates the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond. It is important to note that under certain hydrogenation conditions, particularly with palladium catalysts, the isoxazole ring itself can be susceptible to reductive opening, potentially leading to the formation of a β-enamino ketone as a side product. vulcanchem.commdpi.com

Alternative metal-free reduction strategies have also been reported for similar bromo-heterocyclic compounds. For instance, the use of a mixture of dimethylformamide (DMF) and a trialkylamine can serve as a reductive system for the debromination of bromopyrimidines, a method that could potentially be adapted for 5-bromo-isoxazoles. researchgate.net

Table 1: Exemplary Conditions for Reductive Debromination

MethodReagents and ConditionsPotential Outcome
Catalytic HydrogenationH₂, Pd/C, Solvent (e.g., Ethanol)3-Ethyl-isoxazole
Metal-Free ReductionDMF, Trialkylamine (e.g., Et₃N)3-Ethyl-isoxazole

Functionalization of the Ethyl Group at Position 3

The ethyl group at the 3-position of the isoxazole ring presents another site for chemical modification, allowing for the introduction of various functional groups and the extension of the carbon skeleton.

Alkyl Chain Functionalization via Oxidation or Halogenation

The ethyl substituent can be functionalized through either oxidation or halogenation reactions, providing key intermediates for further derivatization.

Oxidation: The benzylic-like position of the ethyl group (the carbon atom attached to the isoxazole ring) is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the ethyl group into a carboxylic acid, yielding 5-bromo-3-isoxazole-3-carboxylic acid. khanacademy.org This transformation introduces a versatile functional group that can undergo a wide range of subsequent reactions.

Halogenation: Selective halogenation of the ethyl group can be achieved at the benzylic position via a free-radical mechanism. A common reagent for this purpose is N-bromosuccinimide (NBS) used in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. orgoreview.com This reaction would yield 5-bromo-3-(1-bromoethyl)-isoxazole, a valuable precursor for nucleophilic substitution and cross-coupling reactions.

Table 2: Representative Functionalization Reactions of the 3-Ethyl Group

Reaction TypeReagents and ConditionsProduct
OxidationKMnO₄, heat5-Bromo-3-isoxazole-3-carboxylic acid
HalogenationNBS, Benzoyl Peroxide, CCl₄, heat5-Bromo-3-(1-bromoethyl)-isoxazole

Strategies for Further Elaboration of the Ethyl Group

The functionalized ethyl groups from the aforementioned oxidation and halogenation reactions serve as handles for further molecular elaboration.

If the ethyl group is oxidized to a carboxylic acid , it opens up a plethora of derivatization possibilities common to this functional group. researchgate.net For instance, it can be converted to:

Esters: by reaction with various alcohols under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.

Amides: through coupling with primary or secondary amines, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

Alcohols: via reduction of the carboxylic acid or its corresponding ester using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

If the ethyl group is halogenated to form 5-bromo-3-(1-bromoethyl)-isoxazole, the newly introduced bromine atom on the side chain is susceptible to nucleophilic substitution reactions. It can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. Furthermore, this haloalkane can participate in the formation of Grignard reagents, which can then be reacted with a range of electrophiles to form new carbon-carbon bonds. nih.gov

Multi-Component Reactions for Derivatization of Isoxazole Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. bohrium.com While many MCRs are employed for the initial synthesis of the isoxazole ring itself, bohrium.comresearchgate.netresearchgate.net there are also strategies where a pre-formed isoxazole scaffold can be a component in an MCR to generate more complex derivatives.

For example, a highly efficient one-pot procedure has been developed that combines the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles, followed by a Brønsted acid-assisted spirocyclization. nih.gov While not directly starting with this compound, this methodology highlights how a functionalized intermediate, which could be derived from an isoxazole, can undergo a complex, multi-step, one-pot transformation with another reactant to build intricate spirocyclic systems. In this sequence, the isoxazole-containing nitroalkene would react with a Grignard reagent, and the resulting adduct would then cyclize to form a spiro[indole-3,5′-isoxazole]. This demonstrates the potential for using functionalized isoxazoles as key building blocks in sophisticated MCR-like sequences for rapid library generation.

Another approach involves the coupling of an isoxazole building block to a scaffold that is subsequently elaborated. For instance, an isoxazole carboxylic acid can be coupled to a functionalized pyrrolidine (B122466) scaffold, which is then further modified, demonstrating a modular approach to building complex molecules around the isoxazole core. mdpi.com

Advanced Spectroscopic Characterization of 5 Bromo 3 Ethyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by identifying the number, environment, and connectivity of hydrogen atoms. For 5-Bromo-3-ethyl-isoxazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the isoxazole (B147169) ring proton.

The ethyl group at the C3 position would present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are deshielded by the adjacent isoxazole ring and are expected to appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) would appear as a triplet, coupled to the two adjacent methylene protons.

The single proton at the C4 position of the isoxazole ring is anticipated to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electronegativity of the neighboring oxygen and nitrogen atoms within the ring and the bromine atom at the C5 position. Based on data from analogous 3,5-disubstituted isoxazoles, this proton is expected to be in the downfield region. unifi.it

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.40 - 6.80Singlet (s)1HH-4 (isoxazole)
~2.80 - 3.00Quartet (q)2H-CH₂- (ethyl)
~1.30 - 1.40Triplet (t)3H-CH₃- (ethyl)

Note: These are estimated values based on analogous compounds and are typically recorded in CDCl₃.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The isoxazole ring carbons (C3, C4, and C5) are expected to resonate in the aromatic/heteroaromatic region of the spectrum. The C3 carbon, being attached to the nitrogen atom and the ethyl group, will have a specific chemical shift. The C5 carbon, bonded to the bromine atom, is expected to be significantly influenced by the halogen's electronegativity and will likely appear at a lower field compared to an unsubstituted carbon. The C4 carbon will also have a characteristic chemical shift within the heteroaromatic range. The chemical shifts of isoxazole ring carbons are sensitive to the nature and position of substituents. nih.gov

The ethyl group will show two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~168.0 - 172.0C3 (isoxazole)
~95.0 - 100.0C4 (isoxazole)
~158.0 - 162.0C5 (isoxazole)
~20.0 - 25.0-CH₂- (ethyl)
~10.0 - 15.0-CH₃- (ethyl)

Note: These are estimated values based on analogous compounds and are typically recorded in CDCl₃.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group, confirming their connectivity. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the C4 proton and the C4 carbon, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). Key expected correlations for this compound would include:

The H4 proton showing correlations to C3 and C5 of the isoxazole ring.

The methylene protons of the ethyl group showing correlations to C3 of the isoxazole ring and the methyl carbon.

The methyl protons of the ethyl group showing a correlation to the methylene carbon. researchgate.netacs.orgtue.nl

These 2D NMR techniques, used in concert, would provide a definitive structural confirmation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, characteristic absorption bands are expected for the isoxazole ring and the ethyl group.

The isoxazole ring vibrations would include C=N stretching, C=C stretching, and N-O stretching. The C-H stretching and bending vibrations of the ethyl group would also be prominent. The C-Br stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3150C-H StretchingIsoxazole Ring
~2850 - 2960C-H StretchingEthyl Group
~1600 - 1650C=N StretchingIsoxazole Ring
~1450 - 1550C=C StretchingIsoxazole Ring
~1350 - 1400N-O StretchingIsoxazole Ring
~1370 - 1470C-H BendingEthyl Group
~500 - 600C-Br StretchingBromo Group

Note: These are estimated frequency ranges based on data from various substituted isoxazoles. hilarispublisher.comsarpublication.comsemanticscholar.org

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.

The symmetric vibrations of the isoxazole ring are expected to be strong in the Raman spectrum. The C-Br bond, being highly polarizable, should also give a distinct Raman signal. The C-C stretching of the ethyl group would also be observable.

Table 4: Predicted FT-Raman Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3150C-H StretchingIsoxazole Ring
~2850 - 2960C-H StretchingEthyl Group
~1600 - 1650C=N StretchingIsoxazole Ring
~1450 - 1550C=C Symmetric StretchingIsoxazole Ring
~800 - 900Ring BreathingIsoxazole Ring
~500 - 600C-Br StretchingBromo Group

Note: These are estimated frequency ranges based on general principles and data from analogous compounds. acs.orggrowingscience.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, various MS methods are utilized to confirm its identity and purity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This technique is crucial for the unambiguous identification of this compound. HRMS analysis of various 3,5-disubstituted isoxazole derivatives has been successfully used to confirm their elemental composition. acs.orgpreprints.orgrsc.orgmdpi.comresearchgate.net For this compound, with a chemical formula of C₅H₆BrNO, the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its composition.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular Formula C₅H₆BrNO
Monoisotopic Mass 174.9682 Da
Average Mass 176.012 Da

This table contains calculated theoretical values.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the context of isoxazole derivatives, ESI-MS is often coupled with other analytical methods to provide mass-to-charge ratio (m/z) data. For instance, in the study of coumarin-isoxazole-pyridine hybrids, ESI-MS was used to identify the protonated molecular ions [M+H]⁺ and sodium adducts [M+Na]⁺, confirming the molecular weights of the synthesized compounds. preprints.orgmdpi.com Similarly, for this compound, ESI-MS would be expected to produce a prominent molecular ion peak corresponding to its molecular weight, likely as a protonated species [C₅H₆BrNO + H]⁺.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of complex mixtures and for the purification and characterization of synthetic compounds. In the analysis of 3,5-disubstituted isoxazole derivatives, LCMS is a standard method to confirm the identity and purity of the products. preprints.orgmdpi.comnih.govresearchgate.net For example, in the synthesis of isoxazole-tethered quinone-amino acid hybrids, LCMS was used to monitor the reaction progress and characterize the final products. nih.gov A typical LCMS analysis of this compound would provide its retention time from the LC column and the mass spectrum of the eluting peak, confirming its molecular weight.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, data from closely related 3,5-disubstituted bromo-isoxazoles offer significant insight into its expected solid-state conformation.

For instance, the crystal structure of 5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole has been determined, revealing a monoclinic crystal system with the space group P21/c. joac.info Another study on halogenated 3-(9'-anthryl)-isoxazole esters also provides detailed crystallographic data, including unit cell dimensions and refinement statistics. mdpi.com These studies indicate that the isoxazole ring is essentially planar, and the substituents' orientation is well-defined. The C-Br bond length in such structures is typically found to be around 1.89 Å.

Table 2: Crystallographic Data for an Analogous Bromo-Isoxazole Compound

Parameter5-(3-Bromophenyl)-3-(4-methoxyphenyl)isoxazole joac.info
Crystal System Monoclinic
Space Group P21/c
a (Å) 30.1197(19)
b (Å) 5.8661(4)
c (Å) 7.7258(5)
**β (°) **96.630(3)
Z 4

This table presents data for a structurally similar compound to infer the expected crystallographic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption maxima (λmax) and the intensity of the absorption bands provide information about the electronic structure and conjugation within the molecule.

The electronic spectrum of the parent isoxazole molecule has been studied in detail, with the first photoabsorption region, corresponding to a π → π* transition, appearing above 5.5 eV with a maximum at approximately 6.0 eV. researchgate.netacs.org The introduction of substituents onto the isoxazole ring influences the energy of these electronic transitions. For 3,5-disubstituted isoxazoles, the nature and position of the substituents can cause shifts in the absorption maxima. For example, in a study of a novel selenoalkenyl-isoxazole, the UV/Vis absorption spectrum was recorded to determine its photophysical properties, showing an absorption onset at 344 nm. rsc.org For this compound, the ethyl group, being an alkyl substituent, is expected to have a modest effect on the electronic transitions, while the bromo substituent may cause a slight bathochromic (red) shift in the absorption bands compared to the unsubstituted isoxazole.

Table 3: Electronic Transitions of Isoxazole

TransitionEnergy (eV) researchgate.net
π → π (Triplet)4.20
π → π (Triplet)5.30
n → π (Triplet)5.68
π → π (Singlet)~6.0

This table shows the electronic transitions for the parent isoxazole ring. The presence of substituents in this compound will influence these values.

Computational and Theoretical Investigations of 5 Bromo 3 Ethyl Isoxazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure, molecular properties, and reactivity of molecules. lupinepublishers.com This approach is based on the principle that the energy of a molecule can be determined from its electron density. For isoxazole (B147169) derivatives, DFT calculations provide valuable insights into their structural, vibrational, and electronic characteristics, which are often correlated with experimental findings to provide a comprehensive understanding of the molecule's behavior. acu.edu.inresearchgate.net Studies on related heterocyclic compounds frequently employ hybrid functionals, such as B3LYP, in conjunction with various basis sets to achieve a balance between computational cost and accuracy. acu.edu.inresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 5-Bromo-3-ethyl-isoxazole, this process involves minimizing the total energy of the molecule with respect to all its atomic coordinates. Given the presence of a flexible ethyl group attached to the isoxazole ring, a conformational analysis is crucial. nih.gov This analysis systematically explores the potential energy surface by rotating the dihedral angles associated with the ethyl group to identify all possible stable conformers and determine the global minimum energy structure. scirp.org

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related isoxazole structures, the bond lengths and angles calculated via DFT have shown excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net These theoretical parameters for this compound would form the foundation for all subsequent computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for an Isoxazole Derivative (Calculated via DFT) This table illustrates the type of data obtained from a geometry optimization calculation. Specific values for this compound are not available from the search results.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=N1.30 - 1.35
C-O (ring)1.35 - 1.40
N-O (ring)1.40 - 1.45
C-Br1.85 - 1.90
C-C (ethyl)1.50 - 1.55
**Bond Angles (°) **C-N-O105 - 110
C-C-N125 - 130
N-O-C108 - 112

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. researchgate.net These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in experimental infrared (IR) and Raman spectra. sci-hub.se By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the experimental spectral bands to specific functional group vibrations (e.g., C=N stretching, C-H bending, ring vibrations) can be made. scirp.orgresearchgate.net

It is a standard practice to apply a scaling factor to the computed harmonic frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving the agreement with experimental data. scirp.orgsci-hub.se Such theoretical spectra are invaluable for confirming the structure of newly synthesized compounds and understanding their dynamic properties. scirp.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cosmosscholars.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. cosmosscholars.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. csic.esnih.gov

A small energy gap suggests that the molecule is more polarizable, requires less energy for excitation, and is generally more chemically reactive. nih.gov From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and chemical softness, which provide further insights into the molecule's electronic behavior. acu.edu.in

Table 2: Illustrative Electronic Properties and Global Reactivity Descriptors (Calculated via DFT) This table illustrates the type of data obtained from an FMO analysis. Specific values for this compound are not available from the search results.

ParameterFormulaTypical Value Range (eV)
HOMO Energy (EHOMO) --6.0 to -7.5
LUMO Energy (ELUMO) --1.5 to -2.5
Energy Gap (ΔE) ELUMO - EHOMO4.0 to 5.0
Ionization Potential (I) -EHOMO6.0 to 7.5
Electron Affinity (A) -ELUMO1.5 to 2.5
Chemical Hardness (η) (I - A) / 22.0 to 2.5
Chemical Softness (S) 1 / (2η)0.20 to 0.25
Electronegativity (χ) (I + A) / 23.75 to 5.0

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.dewisc.edu This method is used to investigate intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. nih.gov

The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov Larger E(2) values indicate more significant charge transfer and a greater stabilization of the molecule. For this compound, NBO analysis would reveal key interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the isoxazole ring and its substituents, providing a deep understanding of its electronic stability. bohrium.com

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.deresearchgate.net The MEP is plotted onto the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net Typically, regions of negative potential (rich in electrons) are colored red and are indicative of sites susceptible to electrophilic attack. acu.edu.in Conversely, regions of positive potential (electron-poor) are colored blue and are prone to nucleophilic attack. acu.edu.in Green areas represent neutral potential. nih.gov

For this compound, the MEP map would likely show negative potential concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole ring, identifying them as primary sites for interaction with electrophiles. The hydrogen atoms of the ethyl group would be expected to show positive potential. lupinepublishers.com

While MEP maps provide a qualitative picture of reactivity, Fukui functions offer a quantitative measure of the reactivity at each specific atomic site in the molecule. rsc.org Derived from the change in electron density as electrons are added or removed, the Fukui function helps to identify which atoms are most likely to participate in a chemical reaction. nih.gov

Condensed Fukui functions are calculated for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). nih.gov An atom with a high f+ value is a likely site for a nucleophilic attack, while a high f- value indicates a site for electrophilic attack. bohrium.com These local reactivity descriptors provide a more refined and site-specific prediction of chemical behavior compared to global descriptors or MEP maps alone. bohrium.commdpi.com

Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are crucial for modern photonic applications, including data processing and optical switching. mdpi.com The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the first-order hyperpolarizability (β) of molecules to assess their potential as NLO materials. bohrium.com

For isoxazole and other azole derivatives, studies have shown that the arrangement of electron-donating and electron-accepting groups, as well as the extent of the π-conjugated system, significantly influences the NLO properties. mdpi.comacs.org The introduction of different substituents can modulate the intramolecular charge transfer, which is a key factor for a high NLO response. mdpi.com For instance, hyperpolarizability calculations on related isoxazole structures, such as 3,5-dimethylisoxazole (B1293586) and its derivatives, have been performed to show how substitutions on the ring affect NLO activity. worldscientific.com Theoretical studies on various organic dyes and chromophores demonstrate that DFT calculations can effectively predict electronic and optical properties, providing insights for the design of new NLO materials. researchgate.net

While specific hyperpolarizability values for this compound are not prominently featured in dedicated studies, the established computational approaches are fully applicable. A theoretical investigation would typically involve DFT calculations, such as B3LYP, to determine the optimized geometry and then compute the static dipole moments and hyperpolarizabilities. bohrium.comacs.org The results of such calculations are essential for predicting whether the molecule would exhibit significant NLO effects. scirp.org

Computational MethodProperty CalculatedRelevance to NLO
Density Functional Theory (DFT)First-order Hyperpolarizability (β)Quantifies the molecule's intrinsic NLO response. bohrium.com
Finite Field ApproachDipole moments, polarizabilities, hyperpolarizabilitiesA method to compute NLO properties by applying an external electric field. acs.org
Time-Dependent DFT (TD-DFT)UV-vis Spectra, Electronic TransitionsCalculates excitation energies and helps understand charge-transfer mechanisms related to NLO activity. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are fundamental to predicting the three-dimensional structure and conformational behavior of molecules. These computational techniques range from less computationally intensive semi-empirical methods to more accurate but demanding ab initio calculations. mdpi.com

Semi-empirical methods, such as PM3 (Parametric Method 3), simplify calculations by using parameters derived from experimental data. Due to their computational efficiency, they are often employed for the initial geometry optimization of molecules before applying more rigorous methods. scirp.org In studies of complex organic molecules, a common workflow involves minimizing the structure with a method like PM3, followed by a full optimization using higher levels of theory such as Hartree-Fock or DFT. scirp.org While PM3 is generally less accurate for calculating electronic properties compared to ab initio or DFT methods, its speed makes it valuable for preliminary structural assessments of molecules like this compound. scirp.org

Ab initio (from first principles) methods, such as the Hartree-Fock (HF) method, perform calculations without relying on empirical parameters. mdpi.com The HF method provides a foundational approach for determining the electronic structure and geometry of molecules. researchgate.net For various carbamates and heterocyclic systems, studies have compared the performance of different computational methods, including HF and various DFT functionals. scirp.org In some cases, the HF method, when paired with an appropriate basis set like 6-31+G(d), has been shown to provide the most accurate predictions for molecular geometry and bond angles, with a relatively low computational cost compared to some DFT methods. scirp.org The molecular geometry, vibrational frequencies, and other properties of isoxazole derivatives have been successfully calculated using the HF method, with results showing good agreement with experimental data. researchgate.net

MethodTypePrimary Application in ResearchReference
PM3Semi-EmpiricalInitial geometry minimization due to high speed. scirp.org
Hartree-Fock (HF)Ab InitioFull optimization of geometry, calculation of vibrational frequencies and electronic properties. scirp.orgresearchgate.net

Chemical reactions and measurements are often performed in a solvent, which can significantly influence molecular properties. Computational models have been developed to account for these environmental effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. scirp.org This approach allows for the calculation of molecular properties in a simulated solution environment. For example, studies on ethyl benzyl (B1604629) carbamates have used PCM to compare properties like molecular volume in the gas phase versus in a solvated state, observing that the molecular volume is generally higher when calculated with the PCM. scirp.org Applying the PCM to this compound would enable a more realistic prediction of its structure and electronic properties under specific experimental conditions.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Basis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.govacs.org The fundamental principle of QSAR is that the structural features of a molecule, such as its size, shape, hydrophobicity, and electronic properties, determine its activity.

The development of a QSAR model involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally measured activities is compiled.

Descriptor Calculation: A wide range of numerical parameters, known as molecular descriptors, are calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors. acs.org

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity. nih.gov

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

QSAR studies have been applied to various classes of heterocyclic compounds, including isoxazole derivatives, to understand how structural modifications influence their biological profiles, such as immunosuppressive or antimicrobial activities. mdpi.com For a compound like this compound, a QSAR study could theoretically be developed within a series of related isoxazoles to predict its potential activity based on descriptors derived from its unique combination of a bromo substituent and an ethyl group. acs.org

Q & A

Q. What are the recommended synthetic routes for preparing 5-Bromo-3-ethyl-isoxazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of β-diketones or via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For brominated derivatives, post-functionalization using brominating agents (e.g., NBS in DMF) after isoxazole ring formation is common . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–60°C), and catalysts (e.g., CuI for click chemistry). Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (60–80%) are achievable by controlling stoichiometry and avoiding hydrolysis of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Look for characteristic isoxazole proton signals at δ 6.2–6.8 ppm (H-4). Ethyl groups appear as a triplet (CH2, δ 1.2–1.4 ppm) and quartet (CH3, δ 2.4–2.6 ppm). Bromine’s electronegativity deshields adjacent protons .
  • 13C NMR : Isoxazole carbons resonate at 95–110 ppm (C-3, C-5), with the quaternary C-Br at ~160 ppm. Ethyl carbons appear at 10–25 ppm (CH3) and 35–45 ppm (CH2) .
  • IR : Stretching vibrations for C-Br (550–650 cm⁻¹) and C=N (1595–1620 cm⁻¹) confirm the core structure .
  • MS : Molecular ion peaks ([M]+) should align with the molecular weight (C5H6BrNO: ~192 g/mol). Fragmentation patterns (e.g., loss of Br· or C2H5) aid validation .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Use flash chromatography with silica gel and a hexane/ethyl acetate (4:1) eluent. For polar byproducts, switch to reverse-phase HPLC (C18 column, acetonitrile/water). Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity (>95%). Confirm purity via HPLC (≥98% area) and elemental analysis (C, H, N within 0.3% of theoretical values) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL provides precise bond lengths and angles. Grow crystals via slow evaporation (e.g., in EtOH at 4°C). Refinement parameters (R1 < 0.05) ensure accuracy. Key metrics include:
  • Br-C bond length: ~1.89–1.92 Å (typical for Csp²-Br).
  • Isoxazole ring planarity (torsion angles < 5°).
  • Packing interactions (e.g., C-H···O/N) influencing stability .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties. Key steps:
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites (Br is a leaving group; C-5 is electron-deficient).
  • Simulate Suzuki-Miyaura coupling with Pd(PPh3)4: Activation energy (~25 kcal/mol) and charge distribution on the isoxazole ring guide catalyst selection .
  • Compare HOMO/LUMO levels with partners (e.g., aryl boronic acids) to assess feasibility. Validate predictions experimentally via GC-MS monitoring .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
  • Variable-temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns.
  • 2D NMR (COSY, HSQC) : Assigns coupling partners and distinguishes diastereotopic protons.
  • Mass spectrometry imaging (MSI) : Detects trace impurities (<1%) co-eluting with the product.
    Cross-validate with independent synthetic batches or alternative techniques (e.g., IR vs. Raman spectroscopy) .

Q. What strategies mitigate decomposition of this compound under storage or reaction conditions?

  • Methodological Answer : Decomposition via hydrolysis or light-induced radical pathways can be minimized by:
  • Storage : In amber vials under argon at –20°C, with molecular sieves to absorb moisture.
  • Reaction conditions : Use anhydrous solvents (e.g., distilled THF) and avoid strong bases (e.g., NaOH) that cleave the isoxazole ring.
  • Stabilizers : Add radical scavengers (e.g., BHT) during reflux. Monitor stability via accelerated aging studies (40°C/75% RH for 14 days) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 80%) for this compound?

  • Methodological Answer : Yield variations stem from:
  • Catalyst purity : Impure CuI reduces cross-coupling efficiency.
  • Workup protocols : Premature quenching (e.g., acidic conditions) may hydrolyze intermediates.
  • Scale effects : Microwaves vs. conventional heating alter kinetics.
    Reproduce methods with controlled variables (e.g., inert atmosphere, standardized reagents) and report detailed protocols (solvent grades, equipment) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.